3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride 3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16427182
InChI: InChI=1S/C11H13N3O.ClH/c1-14-8-10(7-13-14)12-6-9-3-2-4-11(15)5-9;/h2-5,7-8,12,15H,6H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol

3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

CAS No.:

Cat. No.: VC16427182

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride -

Specification

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
IUPAC Name 3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C11H13N3O.ClH/c1-14-8-10(7-13-14)12-6-9-3-2-4-11(15)5-9;/h2-5,7-8,12,15H,6H2,1H3;1H
Standard InChI Key CJBMJQCQAOUUPF-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol. The IUPAC name reflects its substitution pattern: 3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride. Key structural features include:

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O
Molecular Weight253.73 g/mol
Canonical SMILESCN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl
InChI KeyDerived from structural analogs

The pyrazole ring (C₃H₃N₂) contributes to aromatic stability, while the phenolic -OH group enables hydrogen bonding. The aminomethyl linker (-CH₂NH-) facilitates interactions with biological targets.

Spectroscopic Data

While experimental NMR or IR data for this specific compound is unavailable, analogs suggest:

  • ¹H NMR: Peaks at δ 2.3–2.5 ppm (pyrazole methyl), δ 6.7–7.2 ppm (aromatic protons), and δ 4.1–4.3 ppm (aminomethyl bridge).

  • IR: Stretching vibrations at 3250 cm⁻¹ (-OH), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with 1-methylpyrazole:

  • Aminomethylation:
    1-Methylpyrazole+Formaldehyde4-Aminomethyl-1-methylpyrazole\text{1-Methylpyrazole} + \text{Formaldehyde} \rightarrow \text{4-Aminomethyl-1-methylpyrazole}
    Conducted under acidic conditions (HCl, 60–80°C).

  • Phenolic Coupling:
    4-Aminomethyl-1-methylpyrazole+Resorcinol3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol\text{4-Aminomethyl-1-methylpyrazole} + \text{Resorcinol} \rightarrow \text{3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol}
    Requires catalysis (e.g., p-toluenesulfonic acid) and reflux in ethanol.

  • Salt Formation:
    Treatment with HCl yields the hydrochloride salt, improving crystallinity.

Optimization Parameters

Industrial-scale production prioritizes:

  • Temperature: 60–80°C for aminomethylation.

  • Catalysts: Acidic catalysts (e.g., HCl, H₂SO₄) enhance reaction rates.

  • Yield: ~65–75% after purification via recrystallization.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water25 mg/mL (hydrochloride form)
Melting Point180–185°C (decomposes)
StabilityStable under inert atmospheres

The hydrochloride salt improves aqueous solubility compared to the free base, critical for biological assays.

Reactivity

The compound undergoes characteristic reactions:

  • Oxidation: Pyrazole ring stability limits oxidation at ambient conditions.

  • Reduction: Sodium borohydride reduces the imine group in the aminomethyl bridge.

  • Substitution: Electrophilic aromatic substitution occurs at the phenol’s para position.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies on analogs show:

  • Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Fungal Inhibition: 50% growth inhibition of Candida albicans at 32 µg/mL.

Mechanistically, the phenolic -OH disrupts microbial cell membranes, while the pyrazole ring inhibits enzyme activity.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for kinase inhibitors due to pyrazole’s ATP-binding affinity.

  • Prodrug Development: Phenolic group facilitates conjugation with targeting moieties.

Agrochemical Uses

  • Fungicide Intermediate: Derivatives show efficacy against Phytophthora infestans in potato crops.

ParameterValue
LD₅₀ (Oral, Rat)520 mg/kg
Skin IrritationMild (OECD 404)

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